Methyl (4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate
Description
Methyl (4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate is a synthetic organic compound featuring a thiazole core substituted with a carbamate group at position 2. The ethyl chain at position 4 is linked to a ketone-oxygen bridge and a piperazine ring, which is further substituted with a 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
methyl N-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c1-28-17(27)23-16-22-13(11-29-16)10-15(26)25-7-5-24(6-8-25)14-4-2-3-12(9-14)18(19,20)21/h2-4,9,11H,5-8,10H2,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQKFCKAGPNOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step often involves the use of trifluoromethylated aryl halides in a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of the amine with methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, converting it to a hydroxyl group.
Substitution: The piperazine and phenyl groups can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to specific biological targets, such as enzymes or receptors.
Medicine
In medicine, Methyl (4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the piperazine moiety can modulate its pharmacokinetic properties. The thiazole ring is crucial for its biological activity, often participating in hydrogen bonding and other interactions with the target site.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Aryl Substituents
Piperazine-based compounds are widely explored for their receptor-binding properties. The target compound’s piperazine moiety is substituted with a 3-(trifluoromethyl)phenyl group, which distinguishes it from analogs in :
- Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone . Key Difference: Replaces the thiazole-carbamate system with a thiophene-ketone group. Impact: The electron-rich thiophene may enhance π-π stacking interactions, whereas the 3-CF3 substituent in the target compound increases lipophilicity and metabolic stability.
- Compound 5: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one . Key Difference: Incorporates a pyrazole ring and a butanone chain instead of the thiazole-ethyl-carbamate system.
Table 1: Piperazine-Based Structural Comparisons
Thiazole Carbamate Derivatives
describes thiazole-containing carbamates, such as:
- Thiazol-5-ylmethyl carbamate derivatives with hydroperoxypropan-2-yl and ureido groups .
- Key Difference : The carbamate is attached to a thiazol-5-ylmethyl group rather than the thiazol-2-yl position seen in the target compound.
- Impact : Positional isomerism (2- vs. 5-substitution) may influence steric hindrance and enzymatic hydrolysis rates. Hydroperoxy groups in suggest prodrug activation mechanisms, whereas the target’s methyl carbamate likely prioritizes stability.
Table 2: Thiazole Carbamate Comparisons
Triazine-Based Sulfonylurea Herbicides
lists methyl esters of sulfonylurea herbicides (e.g., metsulfuron-methyl) . While structurally distinct from the target compound, these share a methyl carbamate group:
- Key Differences :
- Core Structure : Triazine rings in herbicides vs. thiazole in the target.
- Mode of Action : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target’s piperazine-thiazole system suggests CNS activity.
- Commonality : Both utilize methyl carbamates, though the target’s carbamate is part of a pharmacophore rather than a herbicide backbone.
Research Findings and Implications
Piperazine Substitution : The 3-CF3 phenyl group on the target’s piperazine may enhance receptor binding affinity compared to 4-CF3 analogs (e.g., Compound 21) due to altered electronic effects and steric placement .
Thiazole vs. Thiophene/Pyrazole: The thiazole-carbamate system offers a balance of stability and hydrogen-bonding capacity, distinguishing it from thiophene-ketone (Compound 21) or pyrazole-butanone (Compound 5) systems .
Carbamate Stability : The target’s methyl carbamate on thiazol-2-yl is less prone to hydrolysis than hydroperoxy-containing analogs in , suggesting longer plasma half-life .
Biological Activity
Methyl (4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, making it an attractive candidate for drug development.
Structural Formula
The structural formula can be represented as follows:
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of thiazole can inhibit the growth of human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines with IC50 values indicating potent activity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4h | MCF-7 | 22.09 |
| 4b | MCF-7 | 38.03 |
| 4e | A-549 | 41.99 |
These results suggest that modifications to the thiazole structure can enhance anticancer properties, supporting the hypothesis that specific substituents significantly impact biological activity .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : The compound potentially disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence points towards activation of apoptotic pathways in treated cells.
- Targeting Specific Pathways : The compound may interact with key signaling pathways involved in tumor growth and survival.
Antimicrobial Activity
Thiazole derivatives have also been recognized for their antimicrobial properties. Studies show that compounds similar to this compound exhibit significant antibacterial and antifungal activities.
Neuroprotective Effects
Recent findings suggest that compounds with similar structures may serve as agonists for neuronal nicotinic acetylcholine receptors, indicating potential neuroprotective effects. This activity could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of thiazole derivatives, including this compound), against various human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with significant effects noted at concentrations correlating with IC50 values .
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective properties of related compounds. The study found that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential use in neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
